molecular formula C16H8Br2 B1582538 1,4-Bis(4-bromophenyl)-1,3-butadiyne CAS No. 959-88-6

1,4-Bis(4-bromophenyl)-1,3-butadiyne

Cat. No.: B1582538
CAS No.: 959-88-6
M. Wt: 360.04 g/mol
InChI Key: IIERBCCHBFZMQZ-UHFFFAOYSA-N
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Description

1,4-Bis(4-bromophenyl)-1,3-butadiyne is an organic compound characterized by the presence of two bromophenyl groups attached to a butadiyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-bromophenyl)-1,3-butadiyne can be synthesized through a series of chemical reactions involving the coupling of bromophenyl acetylene derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which combines 4-bromoiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires the use of a base, such as triethylamine, to facilitate the coupling process. The resulting product is then deprotected to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-bromophenyl)-1,3-butadiyne undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl groups can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the butadiyne moiety, leading to the formation of different functional groups.

    Coupling Reactions: The butadiyne backbone allows for further coupling reactions, such as Glaser coupling, to form extended conjugated systems.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are frequently employed in coupling reactions.

Major Products Formed

    Substitution Products: Various substituted bromophenyl derivatives.

    Oxidation Products: Compounds with oxidized butadiyne moieties, such as diketones.

    Coupling Products: Extended conjugated systems, such as polyynes.

Scientific Research Applications

1,4-Bis(4-bromophenyl)-1,3-butadiyne has several scientific research applications:

    Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors for electronic devices.

    Molecular Electronics: Serves as a building block for single-molecule diodes and other molecular electronic components.

    Photopolymerization: Acts as a photoinitiator in radical photopolymerization processes for 3D printing and coatings.

    Biological Research: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-bromophenyl)-1,3-butadiyne involves its ability to participate in various chemical reactions due to the presence of reactive bromophenyl and butadiyne groups. These groups can interact with molecular targets, such as enzymes and receptors, through electrophilic and nucleophilic interactions. The compound’s conjugated system also allows for electron transfer processes, making it useful in electronic applications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-chlorophenyl)-1,3-butadiyne: Similar structure but with chlorine atoms instead of bromine.

    1,4-Bis(4-fluorophenyl)-1,3-butadiyne: Similar structure but with fluorine atoms instead of bromine.

    1,4-Bis(4-iodophenyl)-1,3-butadiyne: Similar structure but with iodine atoms instead of bromine.

Uniqueness

1,4-Bis(4-bromophenyl)-1,3-butadiyne is unique due to the presence of bromine atoms, which impart distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making the compound suitable for various applications in materials science and molecular electronics.

Properties

IUPAC Name

1-bromo-4-[4-(4-bromophenyl)buta-1,3-diynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIERBCCHBFZMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348207
Record name 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959-88-6
Record name 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(4-bromophenyl)-1,3-butadiyne
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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